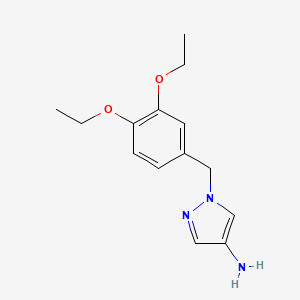![molecular formula C15H21N3O2S2 B10921777 3-ethyl-6-methyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10921777.png)
3-ethyl-6-methyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ETHYL-6-METHYL-2-[(2-MORPHOLINOETHYL)SULFANYL]THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core with various substituents such as ethyl, methyl, and morpholinoethyl groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-ETHYL-6-METHYL-2-[(2-MORPHOLINOETHYL)SULFANYL]THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials such as 2-aminothiophene and a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Ethyl and Methyl Groups: Alkylation reactions are employed to introduce the ethyl and methyl groups at the desired positions on the thieno[2,3-d]pyrimidine core.
Attachment of the Morpholinoethyl Group: This step involves the nucleophilic substitution reaction where the morpholinoethyl group is introduced using reagents such as morpholine and an appropriate alkylating agent.
Sulfur Introduction:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
3-ETHYL-6-METHYL-2-[(2-MORPHOLINOETHYL)SULFANYL]THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the thieno[2,3-d]pyrimidine core or the sulfur atom, leading to the formation of reduced derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the heterocyclic nitrogen atoms. Reagents such as halides, amines, or alcohols can be used in these reactions.
Addition: Addition reactions can occur at the double bonds within the thieno[2,3-d]pyrimidine core, leading to the formation of adducts with various reagents such as halogens or hydrogen.
Scientific Research Applications
3-ETHYL-6-METHYL-2-[(2-MORPHOLINOETHYL)SULFANYL]THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: The compound has shown potential as a bioactive molecule with various biological activities. It is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Due to its biological activities, the compound is investigated for its potential therapeutic applications. It is studied as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence. It is also explored for its potential use in agricultural chemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 3-ETHYL-6-METHYL-2-[(2-MORPHOLINOETHYL)SULFANYL]THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The presence of the morpholinoethyl group may enhance its binding affinity and selectivity for specific targets.
Comparison with Similar Compounds
3-ETHYL-6-METHYL-2-[(2-MORPHOLINOETHYL)SULFANYL]THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE can be compared with other similar compounds, such as:
Thieno[2,3-d]pyrimidine Derivatives: These compounds share the same core structure but differ in the substituents attached to the core. The presence of different substituents can significantly impact their chemical and biological properties.
Morpholinoethyl-Substituted Compounds: These compounds contain the morpholinoethyl group but differ in the core structure. The combination of the morpholinoethyl group with different cores can lead to diverse biological activities.
Sulfur-Containing Heterocycles: These compounds contain sulfur atoms within their heterocyclic structure. The presence of sulfur can influence their reactivity and biological activity.
Properties
Molecular Formula |
C15H21N3O2S2 |
|---|---|
Molecular Weight |
339.5 g/mol |
IUPAC Name |
3-ethyl-6-methyl-2-(2-morpholin-4-ylethylsulfanyl)thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H21N3O2S2/c1-3-18-14(19)12-10-11(2)22-13(12)16-15(18)21-9-6-17-4-7-20-8-5-17/h10H,3-9H2,1-2H3 |
InChI Key |
LPIBVAQPHLVTGS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCCN3CCOCC3)SC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-[(2,4-dichlorophenoxy)methyl]phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene](/img/structure/B10921705.png)
![methyl 1-{[(4-{[(E)-{5-[(4-nitrophenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B10921706.png)
![3,6-dimethyl-N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10921712.png)
![2-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10921717.png)
![1-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-3-(2-phenylethyl)thiourea](/img/structure/B10921719.png)
![5-(4-Methoxyphenyl)-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10921724.png)
![6-(1,3-benzodioxol-5-yl)-4-(difluoromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10921730.png)
![2-[4-chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole](/img/structure/B10921732.png)

![2-[3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10921746.png)
![6-cyclopropyl-1-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10921754.png)
![6-cyclopropyl-3-methyl-N-{1-[4-(1H-pyrrol-1-yl)phenyl]ethyl}[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10921761.png)
![1-[4-({4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}sulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B10921766.png)
![1-benzyl-6-cyclopropyl-3-methyl-N-[4-(1,2-oxazol-5-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10921770.png)
